4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine

CAS No.: 503148-84-3

Cat. No.: VC8416158

Molecular Formula: C10H17N3

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 503148-84-3 |

|---|---|

| Molecular Formula | C10H17N3 |

| Molecular Weight | 179.26 g/mol |

| IUPAC Name | 4-(3,5-dimethylpyrazol-1-yl)piperidine |

| Standard InChI | InChI=1S/C10H17N3/c1-8-7-9(2)13(12-8)10-3-5-11-6-4-10/h7,10-11H,3-6H2,1-2H3 |

| Standard InChI Key | FQZTWNZHVZBCNG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C2CCNCC2)C |

| Canonical SMILES | CC1=CC(=NN1C2CCNCC2)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

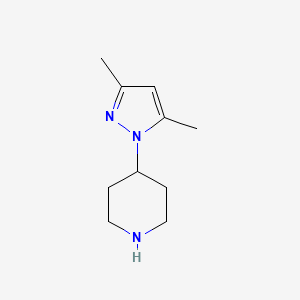

4-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine consists of a piperidine ring—a six-membered saturated heterocycle with one nitrogen atom—substituted at the 4-position with a 3,5-dimethylpyrazole group. The pyrazole ring is a five-membered aromatic system containing two adjacent nitrogen atoms, with methyl groups at the 3- and 5-positions. This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Chemical Identifiers

Spectroscopic Characterization

Structural confirmation of this compound typically employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The -NMR spectrum reveals distinct signals for the piperidine ring protons (δ 1.4–2.8 ppm) and pyrazole methyl groups (δ 2.1–2.3 ppm). High-resolution mass spectrometry (HRMS) provides molecular ion peaks consistent with the theoretical mass.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine involves nucleophilic substitution or condensation reactions. A common approach is the reaction of 3,5-dimethylpyrazole with a piperidine derivative bearing a leaving group (e.g., chloride) at the 4-position. For instance, 4-chloropiperidine may react with 3,5-dimethylpyrazole under basic conditions to yield the target compound.

Optimization Challenges

Key challenges include minimizing byproducts such as N-alkylated isomers and ensuring regioselectivity. Solvent choice (e.g., dimethylformamide) and temperature control (60–80°C) improve yields. Industrial-scale production requires purification via column chromatography or recrystallization to achieve the reported 95% purity .

Physicochemical Properties

Stability and Solubility

The compound is stable at room temperature but hygroscopic, necessitating storage in desiccators. It exhibits limited solubility in water but dissolves readily in polar aprotic solvents (e.g., DMSO, acetone) and moderately in ethanol .

Table 2: Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Melting Point | Not reported | — |

| Boiling Point | Not reported | — |

| LogP | Estimated 1.8–2.2 | Computational |

| Solubility in DMSO | >50 mg/mL | Experimental |

Crystallographic Insights

X-ray diffraction studies of analogous piperidine-pyrazole hybrids reveal chair conformations for the piperidine ring and planar pyrazole moieties. Hydrogen bonding between the pyrazole nitrogen and adjacent molecules often stabilizes crystal lattices.

| Hazard Statement | Precautionary Measure |

|---|---|

| H302: Harmful if swallowed | P264: Wash hands after handling |

| H315: Skin irritation | P280: Wear protective gloves |

| H319: Eye irritation | P305+P351+P338: Rinse eyes |

Environmental Considerations

No ecotoxicity data are available. Disposal should follow incineration or chemical degradation protocols for nitrogenous compounds to prevent environmental persistence .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume